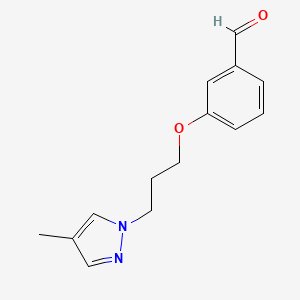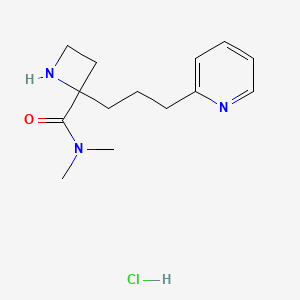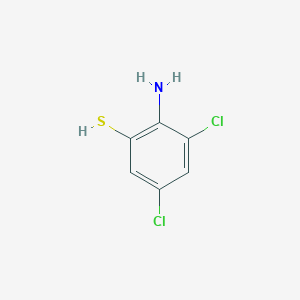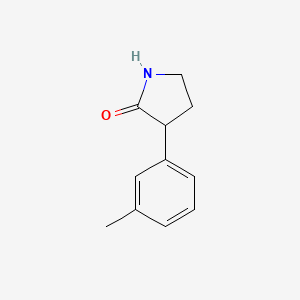
3-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、プロポキシ鎖を介してピラゾール環に結合したベンズアルデヒド部分を特徴とする有機化合物です。
準備方法
合成経路と反応条件
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドの合成は、一般的に塩基性条件下で4-メチル-1H-ピラゾールと3-ブロモプロポキシベンズアルデヒドを反応させることから始まります。反応は求核置換反応を経て進行し、ピラゾールの窒素が臭素置換された炭素を攻撃し、臭素原子を置換して目的の生成物を生成します。
工業生産方法
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドの具体的な工業生産方法はあまりよく知られていませんが、一般的な手法は、ラボでの合成をスケールアップすることです。これには、収率と純度を最大限に引き出すために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、次のようなさまざまな化学反応を起こすことができます。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて第一級アルコールに還元することができます。
置換: ピラゾール環は、求電子剤が環上の水素原子を置換する求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下における臭素やニトロニウムイオンなどの求電子剤。
生成される主な生成物
酸化: 3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)安息香酸。
還元: 3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンジルアルコール。
置換: 使用される求電子剤に応じて、さまざまな置換されたピラゾール誘導体。
科学研究への応用
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、科学研究においていくつかの用途があります。
化学: 特に複素環化合物の開発において、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: 生物学的標的に結合する能力のために、医薬品開発の潜在的なリード化合物として探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ材料の開発に利用されています。
科学的研究の応用
3-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。ピラゾール環は、酵素の活性部位のアミノ酸残基と水素結合やπ-π相互作用を形成し、その活性を調節することができます。さらに、アルデヒド基は求核性残基と共有結合を形成し、酵素の阻害または活性化につながることがあります。
類似化合物の比較
類似化合物
- 3-(3-メチル-1H-ピラゾール-1-イル)プロパン酸
- 3-(4-メチル-1H-ピラゾール-1-イル)プロパン酸
- 2-メチル-3-(1H-ピラゾール-1-イル)プロパン酸
ユニークさ
3-(3-(4-メチル-1H-ピラゾール-1-イル)プロポキシ)ベンズアルデヒドは、ベンズアルデヒド部分とピラゾール環の両方が存在することで、明確な化学反応性と生物活性を付与しており、ユニークです。プロポキシリンカーはまた、柔軟性を提供し、化合物がさまざまなコンフォメーションを採用し、さまざまな分子標的と相互作用することを可能にします。
類似化合物との比較
Similar Compounds
- 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The propoxy linker also provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
3-[3-(4-methylpyrazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-12-9-15-16(10-12)6-3-7-18-14-5-2-4-13(8-14)11-17/h2,4-5,8-11H,3,6-7H2,1H3 |
InChIキー |
SQPUBXPNCKLWKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)CCCOC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)

![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)

![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)
![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)

![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
